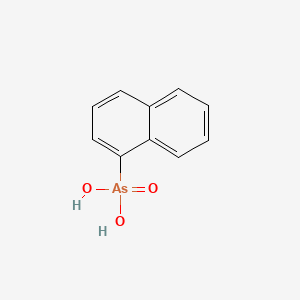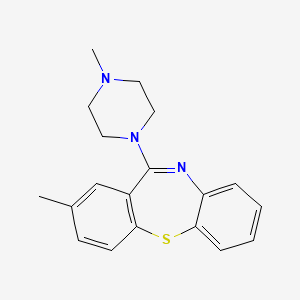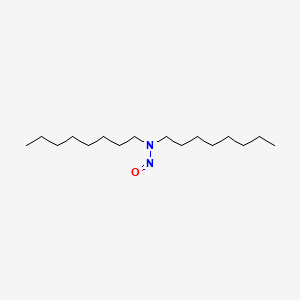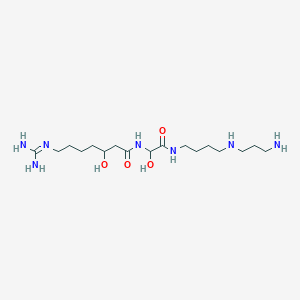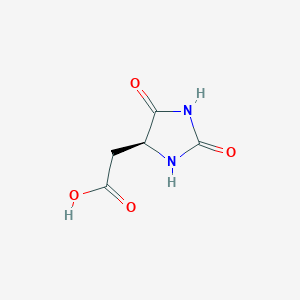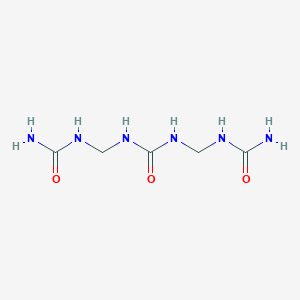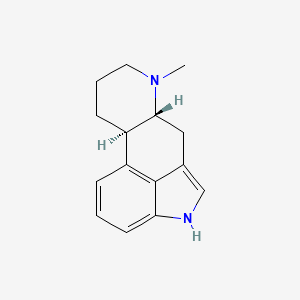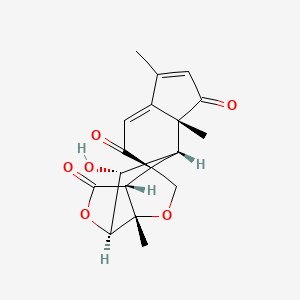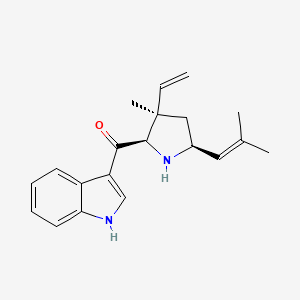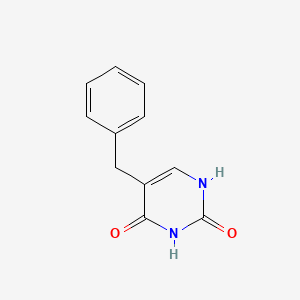
5-Benzyluracil
Übersicht
Beschreibung
5-Benzyluracil is a chemical compound that has been studied for its structure and barrier to internal rotation along the CH2 bridge between the benzol and uracil molecular fragments . It has been used as a model system for the study of crosslink reactions between DNA and proteins induced by UV light .
Molecular Structure Analysis
The structure of this compound has been examined in the ground state . The electronically excited S1 and S2 states have been calculated by time-dependent density functional level of theory using the B3LYP exchange-correlation functional .Chemical Reactions Analysis
The chemical reactions of this compound have been studied in the context of its excited states . The vertical excitation energies of low-lying excited states were characterized using the SA-CASSCF method .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied in various contexts. For instance, a molecular dynamics study of this compound in solution revealed a remarkable conformational flexibility .Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Properties : 5BU has been studied for its photophysical and photochemical properties, particularly in relation to DNA-protein cross-linking. It serves as a model system to study the proximity relations of a DNA base with a close-lying aromatic amino acid. The photoreactivity and electronic decay paths of 5BU are significant in understanding DNA and protein interactions under UV irradiation (Micciarelli et al., 2014).
Excited State Properties : The excited state properties of 5BU have been detailed using various electronic structure approaches, including time-dependent density functional theory. This research aids in understanding the molecular behavior of 5BU under photoexcitation, which is crucial for its application in studying DNA base-amino acid interactions (Micciarelli et al., 2017).
Low-lying Excited States : Investigations into the first and second singlet excited states of 5BU have provided insights into its potential energy surfaces and relaxation pathways. This is relevant for understanding the molecular interactions in photophysical processes, such as UV-induced crosslink reactions between DNA and proteins (Micciarelli et al., 2013).
Uridine Phosphorylase Inhibition : 5BU derivatives have been synthesized as potent inhibitors of uridine phosphorylase, an enzyme implicated in cancer cell metabolism. These derivatives, like DHPBU and AHPBU, show significant inhibition with high water solubility, making them potential candidates for chemotherapy (Lin & Liu, 1985).
Antiviral Activity : Analogues of 5BU have been synthesized and evaluated for their anti-HIV-1 activity, highlighting its potential application in antiviral therapies. These studies contribute to the development of novel therapeutic agents against HIV-1 (Tanaka et al., 2010).
Drug Removal and Degradation : Research into the electrochemical oxidation of anticancer drugs like 5-FU using boron doped diamond electrodes includes investigations into compounds related to 5BU. Understanding the degradation pathways and toxicity of these compounds is essential for environmental safety and drug development (Siedlecka et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-benzyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-9(7-12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZOVLGFKOOIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284692 | |
| Record name | 5-Benzyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18493-83-9 | |
| Record name | MLS002920263 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC38356 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
